molecular formula C6H13Cl2N3 B2564569 (2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride CAS No. 2490431-89-3

(2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride

Cat. No.: B2564569
CAS No.: 2490431-89-3
M. Wt: 198.09
InChI Key: IMFDOYBUMVFJHP-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride typically involves the reaction of 2,4-dimethylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit nitrification in soil by targeting the ammonia monooxygenase enzyme, thereby reducing nitrogen loss and improving soil fertility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2,4-dimethylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-4-8-9(2)6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFDOYBUMVFJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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